

Application Note: Assessing CCR1 Inhibition by BX-513 Hydrochloride using Flow Cytometry

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Compound of Interest

Compound Name: BX-513 hydrochloride

Cat. No.: B560247

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Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration and activation of various immune cells, including monocytes, macrophages, and T cells.[1][2] Ligands for CCR1, such as CCL3 (MIP-1 α) and CCL5 (RANTES), are involved in the inflammatory response, making CCR1 an attractive therapeutic target for autoimmune diseases and inflammatory conditions.[2][3][4] **BX-513 hydrochloride** is a potent and selective antagonist of the CCR1 receptor, inhibiting the downstream signaling cascades initiated by ligand binding.[5][6] This application note provides a detailed protocol for assessing the inhibitory activity of **BX-513 hydrochloride** on CCR1 using a flow cytometry-based assay.

Principle of the Assay

This protocol utilizes flow cytometry to quantify the cell surface expression of CCR1 on a human monocytic cell line (e.g., THP-1) that endogenously expresses the receptor. The assay measures the ability of **BX-513 hydrochloride** to compete with a fluorescently labeled anti-CCR1 antibody for binding to the receptor. A decrease in the mean fluorescence intensity (MFI) of the cell population indicates successful inhibition of antibody binding by the compound, which serves as a surrogate for its receptor occupancy and inhibitory potential. This method allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of **BX-513 hydrochloride**.

Materials and Reagents

- Cell Line: THP-1 (human monocytic leukemia cell line) or other suitable cells expressing CCR1.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
- Test Compound: **BX-513 hydrochloride** (Tocris, Cat. No. 2769 or equivalent).
- CCR1 Ligand (for competition control): Recombinant Human CCL3/MIP-1 α (R&D Systems, Cat. No. 270-LD or equivalent).
- Primary Antibody: PE-conjugated anti-human CCR1 antibody (e.g., BioLegend, Clone 5F10) or an unconjugated primary antibody with a corresponding fluorescently labeled secondary antibody.
- Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS and 0.1% sodium azide.
- Viability Dye: 7-AAD or a fixable viability dye to exclude dead cells from the analysis.
- Controls: Unstained cells, cells stained with isotype control antibody.
- Equipment:
 - Flow cytometer
 - Laminar flow hood
 - Centrifuge
 - Incubator (37°C, 5% CO₂)
 - 96-well V-bottom plates

Experimental Protocol

Cell Culture and Preparation

- Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase.
- Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
- Wash the cell pellet with PBS.
- Resuspend the cells in Flow Cytometry Staining Buffer and adjust the cell concentration to 1×10^6 cells/mL.

Compound Treatment

- Prepare a stock solution of **BX-513 hydrochloride** in DMSO.
- Perform serial dilutions of **BX-513 hydrochloride** in Flow Cytometry Staining Buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 μ M). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Add 50 μ L of the cell suspension (5×10^4 cells) to each well of a 96-well V-bottom plate.
- Add 50 μ L of the diluted **BX-513 hydrochloride** or vehicle control (DMSO in staining buffer) to the respective wells.
- Incubate the plate for 30 minutes at 4°C to allow the compound to bind to the CCR1 receptors.

Antibody Staining

- Following the incubation with the inhibitor, add the PE-conjugated anti-human CCR1 antibody at the manufacturer's recommended concentration to each well.
- Incubate the plate for 30 minutes at 4°C in the dark.
- Set up the following controls:

- Unstained Control: Cells with no antibody.
- Isotype Control: Cells stained with a PE-conjugated isotype control antibody.
- Positive Control (No Inhibition): Cells with vehicle control and the anti-CCR1 antibody.
- Ligand Competition Control: Cells pre-incubated with a saturating concentration of CCL3/MIP-1α before adding the anti-CCR1 antibody.

Washing and Viability Staining

- Wash the cells twice by adding 200 µL of cold Flow Cytometry Staining Buffer to each well, followed by centrifugation at 300 x g for 3 minutes.
- After the final wash, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing a viability dye (e.g., 7-AAD) according to the manufacturer's instructions.
- Incubate for 10-15 minutes at room temperature in the dark.

Flow Cytometry Acquisition and Analysis

- Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
- Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) characteristics, and the viability dye signal.
- Analyze the Mean Fluorescence Intensity (MFI) of the PE signal for the CCR1-positive population in each sample.
- Calculate the percentage of inhibition for each concentration of **BX-513 hydrochloride** using the following formula:

$$\% \text{ Inhibition} = [1 - (\text{MFI of sample} - \text{MFI of unstained}) / (\text{MFI of positive control} - \text{MFI of unstained})] \times 100$$

- Plot the percentage of inhibition against the logarithm of the **BX-513 hydrochloride** concentration and perform a non-linear regression analysis to determine the IC50 value.

Data Presentation

The quantitative data from the experiment can be summarized in the following table:

BX-513 [μM]	Mean Fluorescence Intensity (MFI)	% Inhibition
0 (Vehicle)	1500	0
0.001	1450	3.3
0.01	1200	20.0
0.1	800	46.7
1	400	73.3
10	250	83.3
IC50 (μM)	~0.12	

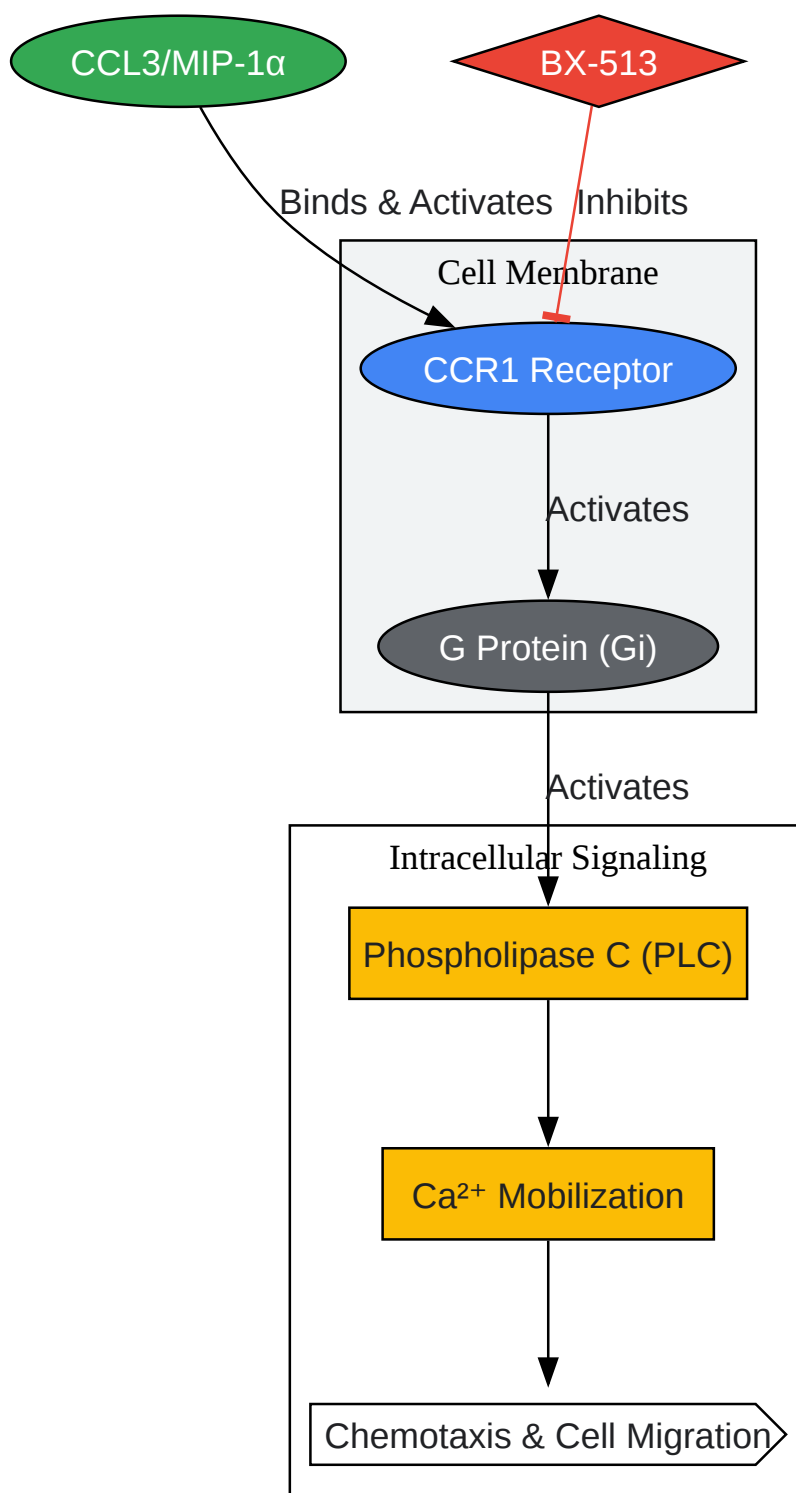
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations



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Caption: Experimental workflow for assessing CCR1 inhibition.



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Caption: CCR1 signaling pathway and inhibition by BX-513.

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